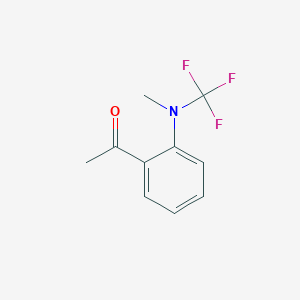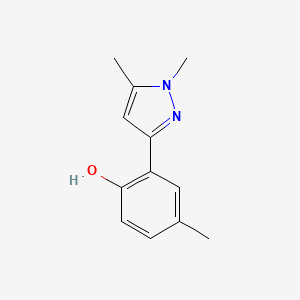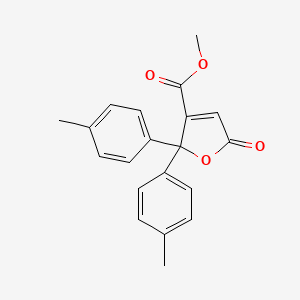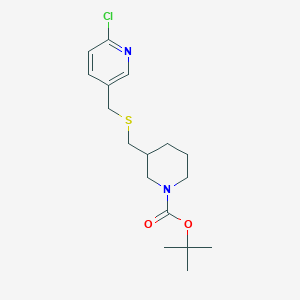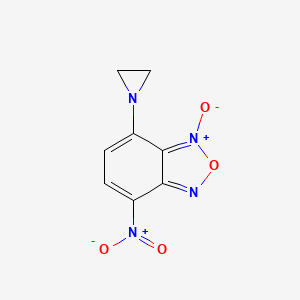![molecular formula C10H14O B13954255 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene CAS No. 54345-60-7](/img/structure/B13954255.png)
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene: is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene typically begins with readily available starting materials such as cyclohexanone and isobutylene.
Reaction Conditions: The key steps involve the formation of the spirocyclic structure through a series of reactions, including aldol condensation, cyclization, and methylenation. These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality.
Purification: The final product is typically purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity levels for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving reagents like halogens and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, such as alcohols or alkanes.
Substitution Products: Compounds with substituted functional groups, such as halogenated or alkylated derivatives.
科学研究应用
Chemistry:
Catalysis: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, aiding in the discovery of new bioactive compounds.
Industry:
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is utilized in the production of specialty chemicals and fine chemicals for various industrial applications.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Mechanistic Insights:
Binding Interactions: The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, forming stable complexes and inhibiting their function.
Pathway Modulation: By inhibiting enzymes or binding to receptors, the compound can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.
相似化合物的比较
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-6-ene: A closely related compound with a similar spirocyclic structure but differing in the position of the methylene group.
4,4-Dimethyl-8-methylene-1-oxaspiro[2.5]oct-5-ene: Another similar compound with variations in the substitution pattern on the spirocyclic ring.
Uniqueness:
Structural Features: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene is unique due to its specific arrangement of functional groups and the spirocyclic structure, which imparts distinct chemical and physical properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
54345-60-7 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4,4-dimethyl-8-methylidene-1-oxaspiro[2.5]oct-6-ene |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h4-5H,1,6-7H2,2-3H3 |
InChI 键 |
AVBXGDSLHWBGTL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=CC(=C)C12CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
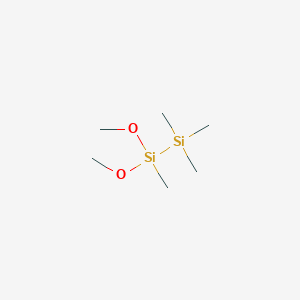
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
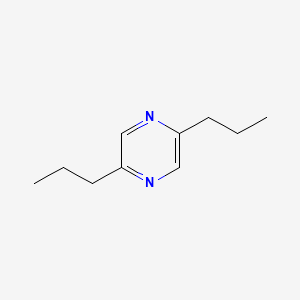
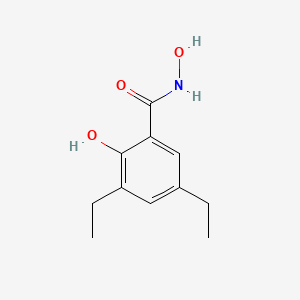
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
